molecular formula C13H24NO5+ B11762574 [(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium

[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium

Cat. No.: B11762574
M. Wt: 274.33 g/mol
InChI Key: AVUIBUJHEKVMCG-LLVKDONJSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium is a lysophosphatidylcholine derivative. Lysophosphatidylcholines are a class of phospholipids that play a crucial role in cell membrane structure and function. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium typically involves the esterification of lysophosphatidylcholine with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of lysophosphatidylcholine from natural sources such as egg yolk or soybeans, followed by chemical modification to introduce the hexanoic acid moiety. The process may involve multiple purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium exerts its effects by integrating into cell membranes and altering their fluidity and permeability. It interacts with various membrane proteins and lipids, modulating their function and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it particularly useful in specific research and industrial applications .

Properties

Molecular Formula

C13H24NO5+

Molecular Weight

274.33 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(6-oxohexanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C13H23NO5/c1-14(2,3)10-11(9-12(16)17)19-13(18)7-5-4-6-8-15/h8,11H,4-7,9-10H2,1-3H3/p+1/t11-/m1/s1

InChI Key

AVUIBUJHEKVMCG-LLVKDONJSA-O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCC=O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCC=O

Origin of Product

United States

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